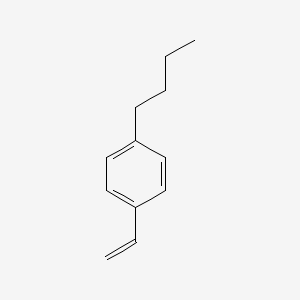
1-Butyl-4-ethenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a butyl group and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butyl-4-ethenylbenzene can be synthesized through various methods. One common approach involves the alkylation of 4-ethenylbenzene with butyl halides in the presence of a strong base. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 1-butyl-4-ethyltoluene. This process is carried out at elevated temperatures and pressures using a metal catalyst such as platinum or palladium.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-4-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Butylbenzene carboxylic acid, butylbenzene aldehyde.
Reduction: 1-Butyl-4-ethylbenzene.
Substitution: 1-Butyl-4-bromobenzene, 1-butyl-4-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-ethenylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of polymers and resins, as well as in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-butyl-4-ethenylbenzene involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of reactive intermediates that further react to produce the final products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-4-ethynylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
1-Butyl-4-methylbenzene: Similar structure but with a methyl group instead of an ethenyl group.
1-Butyl-4-chlorobenzene: Similar structure but with a chlorine atom instead of an ethenyl group.
Uniqueness
1-Butyl-4-ethenylbenzene is unique due to the presence of both a butyl group and an ethenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H16 |
|---|---|
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-butyl-4-ethenylbenzene |
InChI |
InChI=1S/C12H16/c1-3-5-6-12-9-7-11(4-2)8-10-12/h4,7-10H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
QOVCUELHTLHMEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C=C |
Verwandte CAS-Nummern |
30815-20-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


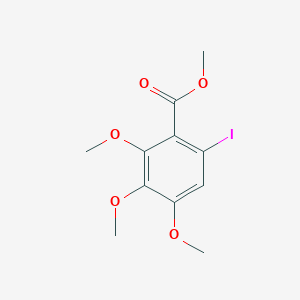
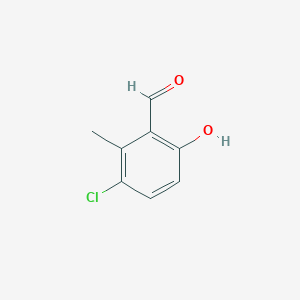
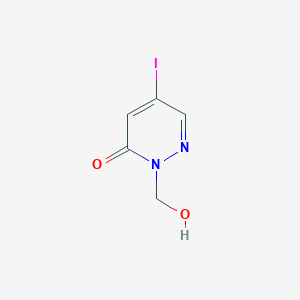

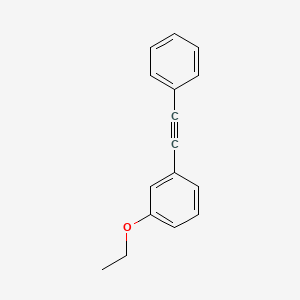
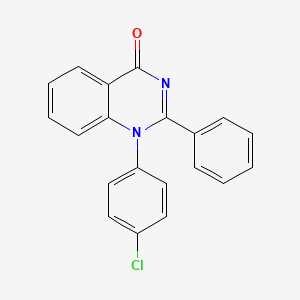
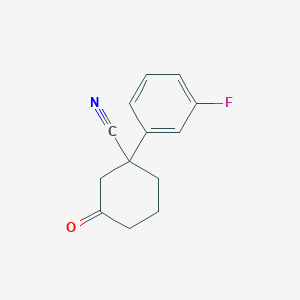
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
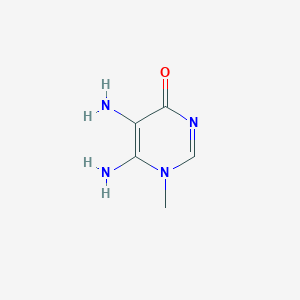

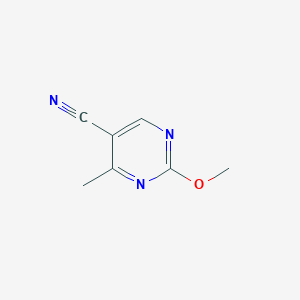
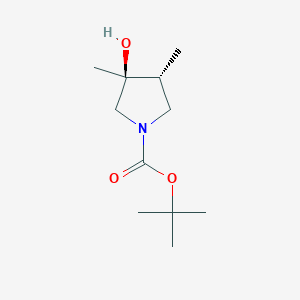

![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)
